Lomitapide mesylate Lomitapide mesylate Lomitapide mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of lomitapide and methanesulfonic acid. Used as a complement to a low-fat diet and other lipid-lowering treatments in patients with homozygous familial hypercholesterolemia. It has a role as an anticholesteremic drug and a MTP inhibitor. It contains a lomitapide(1+).
Lomitapide Mesylate is a methanesulfonic acid form of lomitapide, a small molecule inhibitor of microsomal triglyceride transfer protein.
See also: Lomitapide (has active moiety).
Brand Name: Vulcanchem
CAS No.: 202914-84-9
VCID: VC20747955
InChI: InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4)
SMILES: CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
Molecular Formula: C40H41F6N3O5S
Molecular Weight: 789.8 g/mol

Lomitapide mesylate

CAS No.: 202914-84-9

APIs

Cat. No.: VC20747955

Molecular Formula: C40H41F6N3O5S

Molecular Weight: 789.8 g/mol

* For research use only. Not for human or veterinary use.

Lomitapide mesylate - 202914-84-9

Description Lomitapide mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of lomitapide and methanesulfonic acid. Used as a complement to a low-fat diet and other lipid-lowering treatments in patients with homozygous familial hypercholesterolemia. It has a role as an anticholesteremic drug and a MTP inhibitor. It contains a lomitapide(1+).
Lomitapide Mesylate is a methanesulfonic acid form of lomitapide, a small molecule inhibitor of microsomal triglyceride transfer protein.
See also: Lomitapide (has active moiety).
CAS No. 202914-84-9
Molecular Formula C40H41F6N3O5S
Molecular Weight 789.8 g/mol
IUPAC Name methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide
Standard InChI InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4)
Standard InChI Key QKVKOFVWUHNEBX-UHFFFAOYSA-N
SMILES CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
Canonical SMILES CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F

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